N-(3,5-dimethylphenyl)prop-2-enamide
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Overview
Description
N-(3,5-dimethylphenyl)prop-2-enamide is a synthetic compound belonging to the class of amides. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a prop-2-enamide group attached to a 3,5-dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)prop-2-enamide typically involves the reaction of 3,5-dimethylphenylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-dimethylphenyl)prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)prop-2-enamide: shares structural similarities with other amides such as N-(3,5-dimethylphenyl)acetamide and N-(3,5-dimethylphenyl)butyramide.
N-(3,5-dimethylphenyl)acetamide: This compound has a similar phenyl ring but with an acetamide group instead of a prop-2-enamide group.
N-(3,5-dimethylphenyl)butyramide: This compound also has a similar phenyl ring but with a butyramide group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its prop-2-enamide group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-4-11(13)12-10-6-8(2)5-9(3)7-10/h4-7H,1H2,2-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSOUDHGAHKGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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